N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide
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Overview
Description
Mechanism of Action
The mode of action of such compounds generally involves binding to specific bacterial proteins, altering their function and leading to cell death . The exact biochemical pathways affected would depend on the specific targets of the compound.
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Generally, furan carboxamides, like other organic compounds, would be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
The result of the compound’s action would be the inhibition of bacterial growth or the killing of bacteria, depending on whether the compound is bacteriostatic or bactericidal .
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound .
Preparation Methods
The synthesis of N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide involves several steps, including the formation of the furan ring and the introduction of the fluorophenyl group. The synthetic route typically starts with the preparation of the furan ring, followed by the addition of the fluorophenyl group through a series of chemical reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide can be compared with other similar compounds, such as:
Furanylfentanyl: An analog of fentanyl with similar structural features but different pharmacological properties.
4-Fluoro furanyl fentanyl: Another fentanyl analog with a fluorophenyl group, known for its potent opioid effects.
Properties
IUPAC Name |
N-(4-fluorophenyl)-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-15-10-21-17(9-11(15)7-8-16(15,17)2)14(20)19-13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZANSNJAYHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C1(COC2(C3)C(=O)NC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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